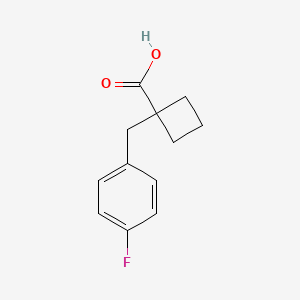

1-(4-Fluorobenzyl)cyclobutanecarboxylic acid

Descripción

1-(4-Fluorobenzyl)cyclobutanecarboxylic acid is a cyclobutane-derived carboxylic acid featuring a para-fluorinated benzyl substituent. Cyclobutane rings are known for their strained conformation, which can enhance binding affinity in medicinal chemistry applications . The fluorine atom at the benzyl para position likely influences electronic properties, metabolic stability, and lipophilicity, making it a candidate for pharmacological optimization. Derivatives of similar fluorobenzyl-substituted cyclobutane compounds, such as 1,4-dihydropyridines, have demonstrated pharmacological activity in research settings .

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c13-10-4-2-9(3-5-10)8-12(11(14)15)6-1-7-12/h2-5H,1,6-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBNEEQKZXIPJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)cyclobutanecarboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Carboxylic Acid Functionalization

The carboxylic acid group participates in classical acid-derived reactions:

a. Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example:

text1-(4-Fluorobenzyl)cyclobutanecarboxylic acid + R-OH → 1-(4-Fluorobenzyl)cyclobutanecarboxylate ester

-

Conditions : HCl catalysis (20–25% concentration) at 100°C for 45–55 hours, followed by ether extraction .

b. Amidation

Coupling with amines via carbodiimide-mediated activation (e.g., EDC·HCl):

textAcid + R-NH₂ → 1-(4-Fluorobenzyl)cyclobutanecarboxamide

-

Conditions : EDC·HCl, DMAP, and DIPEA in DCM at room temperature .

-

Applications : Critical for synthesizing bioactive conjugates .

Cyclobutane Ring Reactivity

The strained cyclobutane ring undergoes selective transformations:

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Ring-Opening | Thermal or radical initiation | Formation of acyclic derivatives | |

| Hydrogenation | H₂/Pd-C (0.85 MPa) in EtOAc | Saturation of adjacent bonds |

-

Mechanistic Insight : Fluorine's electron-withdrawing effect stabilizes transition states during ring-opening .

Fluorobenzyl Substituent Modifications

The 4-fluorophenyl group influences reactivity:

a. Electrophilic Aromatic Substitution

Limited due to fluorine's deactivating effect, but directed meta-substitution is feasible under strong Lewis acid catalysis.

b. Cross-Coupling

Suzuki-Miyaura coupling potential at the benzyl position requires halogenation precursors (not directly documented but inferred from cyclobutane analogs) .

Stability and Degradation Pathways

-

Hydrolytic Stability : Resistant to aqueous base but degrades in concentrated HCl at elevated temperatures .

Salt Formation

Reaction with chiral amines (e.g., (S)-1-phenylethylamine) produces diastereomeric salts for resolution:

textAcid + (S)-1-Phenylethylamine → Diastereomeric salt (dr >99:1)

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its role in drug development, particularly as a pharmacological agent. Its structural similarity to other bioactive compounds positions it as a potential candidate for treating various diseases.

Cardiovascular Disorders

Research indicates that derivatives of cyclobutanecarboxylic acids can act as activators of soluble guanylate cyclase, which plays a crucial role in the NO/cGMP signaling pathway involved in cardiovascular function. A patent describes the use of such compounds for the treatment and prevention of cardiovascular disorders, highlighting their therapeutic potential in enhancing vascular function and managing hypertension .

Cancer Treatment

The compound's structural features may allow it to interact with specific receptors involved in cancer progression. Studies have shown that similar compounds can act as PPAR agonists, which are relevant in managing metabolic disorders associated with cancer . Additionally, the fluorine substitution may enhance the compound's lipophilicity, improving its bioavailability.

Case Study: PET Imaging Agents

An analogous compound, 4-fluorocyclopentane-1-carboxylic acid, has been developed as a positron emission tomography (PET) imaging agent for detecting recurrent prostate cancer. The synthesis and biological evaluation of these fluorinated compounds demonstrate their efficacy in tumor imaging, suggesting that 1-(4-Fluorobenzyl)cyclobutanecarboxylic acid could similarly be explored for radiolabeling applications .

Agrochemicals

The compound's potential extends to agrochemical applications, particularly as a pesticide or herbicide. Its ability to modulate biological pathways makes it a candidate for developing novel agrochemicals.

Herbicidal Activity

Research into structurally related compounds has indicated herbicidal properties, suggesting that this compound could be effective against specific weed species. The introduction of fluorine atoms is known to enhance the biological activity of herbicides by improving their metabolic stability and reducing degradation .

Materials Science

In addition to its biological applications, this compound can serve as a building block in materials science.

Polymer Synthesis

The compound can be utilized in synthesizing polymers with specific properties due to its unique structure. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties, making it suitable for applications in coatings and advanced materials.

Electronic Devices

Fluorinated compounds are increasingly being explored for use in electronic devices due to their favorable electrical properties. The incorporation of this compound into electronic materials could lead to improved performance characteristics .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorobenzyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity towards these targets, while the cyclobutanecarboxylic acid moiety can modulate the compound’s overall pharmacokinetic properties .

Comparación Con Compuestos Similares

Table 1: Comparative Physicochemical Data

*Inferred data; †Calculated based on molecular formula.

Actividad Biológica

1-(4-Fluorobenzyl)cyclobutanecarboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHFO

- CAS Number: 1439900-45-4

The presence of the fluorine atom in the benzyl group enhances its lipophilicity, which may influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular processes.

- Cell Signaling Modulation: It can modulate cell signaling pathways, affecting gene expression and cellular metabolism.

- Reactive Oxygen Species (ROS) Generation: The compound has been shown to induce oxidative stress in cells, leading to increased ROS levels that can damage cellular components.

The biochemical properties of this compound play a crucial role in its biological activity:

| Property | Description |

|---|---|

| Solubility | Moderate solubility in organic solvents |

| Stability | Relatively stable under standard laboratory conditions |

| Metabolism | Metabolized by cytochrome P450 enzymes |

| Transport | Crosses cellular membranes via specific transporters |

Case Studies and Research Findings

Recent studies have investigated the biological effects of this compound:

-

Anticancer Activity:

- In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, suggesting potential as an anticancer agent.

- A study found that low doses effectively reduced tumor growth in animal models without significant toxicity.

-

Antimicrobial Properties:

- The compound exhibited antimicrobial activity against several bacterial strains, indicating its potential use in treating infections.

-

Neuroprotective Effects:

- Research indicated that this compound may protect neuronal cells from oxidative damage, suggesting implications for neurodegenerative diseases.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Findings |

|---|---|

| Anticancer | Inhibits growth in cancer cell lines |

| Antimicrobial | Effective against multiple bacterial strains |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Q & A

Q. What are the common synthetic routes for 1-(4-Fluorobenzyl)cyclobutanecarboxylic acid, and how can intermediates be characterized?

Methodological Answer: A typical synthesis involves multi-step reactions starting with 4-fluorobenzyl bromide and cyclobutanecarboxylic acid derivatives. Key steps include alkylation of the cyclobutane ring followed by carboxylation or hydrolysis. For intermediates, characterization should combine NMR spectroscopy (¹H/¹³C to confirm regiochemistry), mass spectrometry (to verify molecular weight), and HPLC (to assess purity ≥95%). Cross-validation with X-ray crystallography is recommended for structural ambiguity .

Q. How should researchers handle safety and stability concerns during synthesis?

Methodological Answer: Refer to GHS guidelines (e.g., ) for hazard classification. Use inert atmospheres (N₂/Ar) during reactive steps (e.g., Grignard reactions). Store the compound at -20°C in amber vials to prevent photodegradation. For stability testing, perform accelerated aging studies (40°C/75% RH for 1 month) and monitor via TLC or HPLC .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

Methodological Answer: Optimize reaction parameters via Design of Experiments (DoE):

- Temperature : Test 0–60°C for alkylation efficiency.

- Catalysts : Screen Pd/C or Ni catalysts for hydrogenation steps.

- Solvents : Compare DMF vs. THF for solubility and reaction kinetics.

Scale-up using continuous flow reactors (as in ) improves reproducibility. Monitor by in-line FTIR for real-time analysis .

Q. How to address contradictory reactivity data in fluorinated cyclobutane derivatives?

Methodological Answer: Contradictions often arise from substituent electronic effects. For example, the electron-withdrawing fluorine may alter cyclobutane ring strain. Resolve discrepancies by:

Q. What strategies are recommended for ecological risk assessment when toxicity data is limited?

Methodological Answer: Use read-across approaches with structurally similar compounds (e.g., 4-fluorobenzoic acid derivatives from ). Perform:

Q. How can researchers validate purity and identity when commercial sources lack analytical data?

Methodological Answer: Employ orthogonal analytical methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.